1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride
Overview
Description
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride is a chemical compound with the molecular formula C10H15ClFNS. It is a derivative of butan-2-amine, where a 4-fluorophenylthio group is attached to the butane chain. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride typically involves the reaction of 4-fluorothiophenol with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant and anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)butan-2-amine hydrochloride: A structurally similar compound with a different substituent on the butane chain.
4-Fluorothiophenol: The precursor used in the synthesis of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride.
Uniqueness
This compound is unique due to its specific combination of a fluorophenylthio group and a butan-2-amine backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1864057-34-0
- Molecular Formula : C10H14ClFNS
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activities. The presence of the fluorophenyl and thio groups suggests that the compound may exhibit properties similar to other amine-based compounds known for their neuroactive effects.
Potential Mechanisms:
- Receptor Modulation : It may act as a ligand for various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Interaction : The thio group could facilitate interactions with enzymes involved in neurotransmitter metabolism, potentially altering levels of key neurotransmitters such as serotonin and dopamine.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antidepressant-like Effects
A study evaluating the compound's impact on animal models demonstrated significant antidepressant-like effects, suggesting it may influence serotonin pathways. This aligns with findings from similar compounds that modulate serotonergic activity .
Antimicrobial Properties
Preliminary investigations into the antimicrobial properties of this compound reveal activity against various bacterial strains, including Staphylococcus aureus. This suggests potential applications in treating infections .
Case Studies
- Antidepressant Activity : In a controlled study involving rodent models, administration of this compound resulted in a notable reduction in depressive behaviors compared to control groups. The mechanism was hypothesized to involve serotonin receptor modulation.
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
1-(4-Fluorophenyl)-2-butanamine | Antidepressant | Serotonin receptor agonist |
1-(4-Chlorophenyl)-2-butanamine | Antimicrobial | Enzyme inhibition |
1-(Phenyl)-2-butanamine | Neuroprotective | Dopaminergic activity |
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfanylbutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNS.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLLBNPBPZTIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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